molecular formula C17H19ClN4O2 B2878420 2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide CAS No. 1797814-03-9

2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide

Cat. No.: B2878420
CAS No.: 1797814-03-9
M. Wt: 346.82
InChI Key: YLDXRCDGSZIWEO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a chlorophenyl group, a morpholinopyrimidine moiety, and an acetamide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Formation of 4-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.

    Synthesis of 2-morpholinopyrimidine: This involves the reaction of morpholine with a suitable pyrimidine precursor.

    Coupling Reaction: The final step involves coupling the 4-chlorophenylacetic acid with 2-morpholinopyrimidine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((2-piperidinopyrimidin-4-yl)methyl)acetamide
  • 2-(4-chlorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)acetamide
  • 2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-5-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide may exhibit unique properties due to the specific arrangement of its functional groups

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-14-3-1-13(2-4-14)11-16(23)20-12-15-5-6-19-17(21-15)22-7-9-24-10-8-22/h1-6H,7-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDXRCDGSZIWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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